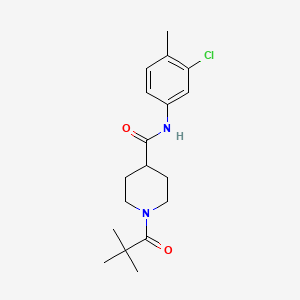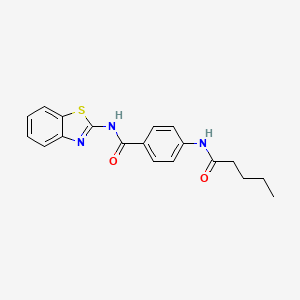![molecular formula C13H20ClNO4S B4607865 Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine](/img/structure/B4607865.png)
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine
Descripción general
Descripción
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine is an organic compound with the molecular formula C13H20ClNO4S . This compound features a butyl group attached to a sulfonylmethylamine moiety, which is further substituted with a 4-chloro-2,5-dimethoxyphenyl group. The presence of both electron-donating methoxy groups and an electron-withdrawing chloro group on the aromatic ring makes this compound interesting for various chemical reactions and applications.
Mecanismo De Acción
Target of Action
It’s structurally similar to 2,5-dimethoxy-4-butylamphetamine (dobu), a compound known to interact with the5-HT2A receptor . This receptor is a subtype of the serotonin receptors, which play a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in various physiological functions such as mood regulation, appetite, and sleep.
Result of Action
If it acts as an antagonist or weak partial agonist at the 5-HT2A receptor like DOBU, it could potentially modulate the activity of this receptor and influence serotonergic neurotransmission .
Métodos De Preparación
The synthesis of Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: The 4-chloro-2,5-dimethoxybenzenesulfonyl chloride is prepared by reacting 4-chloro-2,5-dimethoxybenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with butylamine to form the desired sulfonamide.
Methylation: The final step involves the methylation of the sulfonamide using methyl iodide under basic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Industry: It may be used in the production of specialty chemicals, dyes, and polymers.
Comparación Con Compuestos Similares
Similar compounds to Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine include other sulfonylmethylamines with different substituents on the aromatic ring. For example:
Butyl[(4-methoxyphenyl)sulfonyl]methylamine: Lacks the chloro substituent, which may result in different reactivity and biological activity.
Butyl[(4-chloro-2,5-dimethylphenyl)sulfonyl]methylamine: Has methyl groups instead of methoxy groups, potentially altering its electronic properties and reactivity.
The uniqueness of this compound lies in the specific combination of substituents, which can influence its chemical behavior and applications in various fields.
Propiedades
IUPAC Name |
N-butyl-4-chloro-2,5-dimethoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO4S/c1-5-6-7-15(2)20(16,17)13-9-11(18-3)10(14)8-12(13)19-4/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZJDSBZJFWAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-2-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B4607782.png)
![6,7-dimethoxy-2-[(3-nitrophenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B4607789.png)
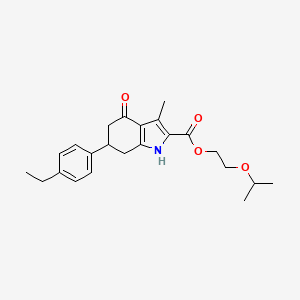
![3-[3-(2,5-dichlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4607799.png)
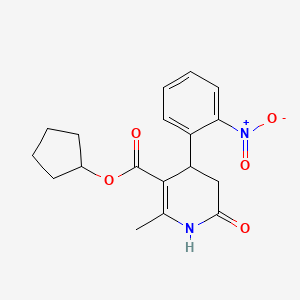
![4-chloro-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B4607827.png)
![N-[[4-methyl-5-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B4607836.png)
![3-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-4(3H)-quinazolinone](/img/structure/B4607839.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-[(6-chloro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4607844.png)
![{5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4607846.png)
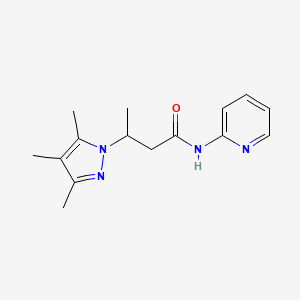
![N-cyclopentyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4607854.png)
